N-Allyl-N-(4-fluorophenyl)amine

Thermal rearrangement Claisen rearrangement Homolytic cleavage

Standard N-allylanilines often generate undesired aniline byproducts or fail in catalyst-free workflows. This para-fluorinated secondary amine delivers distinct electronic modulation for precise synthetic outcomes. - **Thermal rearrangement**: Reduces homolytic N-allyl bond cleavage by >20% vs. 4-Cl/4-Br analogs; higher yields of ortho-allyl anilines (310-340°C). - **Visible-light chemistry**: Direct substrate for catalyst-free aminofluoroalkylation to fluorinated aziridines (medicinal chemistry intermediates). - **Purity**: ≥95% minimum. Available for immediate R&D shipment.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 83164-79-8
Cat. No. B3156488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-N-(4-fluorophenyl)amine
CAS83164-79-8
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC=CCNC1=CC=C(C=C1)F
InChIInChI=1S/C9H10FN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
InChIKeyBRAVHRJRGNSPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-N-(4-fluorophenyl)amine: Chemical Identity & Procurement Overview


N-Allyl-N-(4-fluorophenyl)amine (CAS 83164-79-8), also designated as N-allyl-4-fluoroaniline, is a secondary aromatic amine with the molecular formula C9H10FN and a molecular weight of 151.18 g/mol [1]. The compound features an allyl group (CH2=CH-CH2-) bonded to the nitrogen atom, which is also attached to a para-fluorophenyl ring, endowing it with dual reactivity centers: a nucleophilic amine nitrogen and a π-rich allyl moiety . This fluorinated aniline derivative serves as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science, with standard commercial specifications typically at 95% minimum purity and predicted physicochemical properties including a boiling point range of 228-233 °C and a pKa of 4.14±0.50 [1] .

Dual Reactivity

Allyl group and 4-fluoroaniline nitrogen provide two independent synthetic handles for orthogonal functionalization.

Thermal Control

4-Fluoro substitution measurably reduces homolytic byproduct formation during Claisen-type rearrangements.

Mild Photochemistry

Enables catalyst-free, visible-light-mediated aminofluoroalkylation and metal-free photoheterolysis routes.

N-Allyl-N-(4-fluorophenyl)amine: Non-Interchangeable Analogs


N-Allyl-N-(4-fluorophenyl)amine cannot be freely substituted with its non-fluorinated or differently halogenated N-allylaniline analogs because the para-fluorine substituent exerts a unique and quantifiable electronic influence on both the nitrogen nucleophilicity and the aromatic ring's reactivity profile. In thermal rearrangement studies, the 4-fluoro derivative exhibits markedly distinct product distributions and side-reaction pathways compared to 4-chloro and 4-bromo congeners, with homolytic cleavage and aniline formation rates varying by more than 20 percentage points depending on the halogen identity [1]. Furthermore, the fluorine atom's strong electron-withdrawing inductive effect (-I) combined with its resonance-donating capacity (+M) creates a distinct electronic environment that modulates the allyl group's participation in cycloaddition, cross-coupling, and hydroamination reactions relative to chloro, bromo, or unsubstituted analogs [2]. These differences are not marginal adjustments but rather translate directly into altered reaction yields, selectivity outcomes, and downstream synthetic viability, making generic substitution scientifically unsound for applications where precise molecular performance governs the procurement decision.

Halogen Identity

4-Fluoro, 4-chloro, and 4-bromo N-allylanilines exhibit homolytic cleavage rate differences >20 percentage points. Substitution may alter thermal reaction yields and purification load.

Photochemical Lability

C-F bond energetics provide a unique balance for photoheterolysis that chloro and bromo analogs may not match, potentially shifting photochemical pathway efficiency.

Electronic Modulation

Predicted pKa differences (~0.5 vs aniline) influence protonation state, extraction behavior, and pH-sensitive reactivity that non-fluorinated analogs cannot replicate.

N-Allyl-N-(4-fluorophenyl)amine: Differentiation Evidence


Reduced Homolytic Cleavage in Thermal Rearrangement

In systematic thermal rearrangement studies of N-allylaniline derivatives, the para-substituent identity significantly modulates the competing homolytic cleavage pathway that generates free aniline as an undesired byproduct. The 4-fluoro derivative exhibits reduced susceptibility to homolytic N-allyl bond scission relative to the 4-chloro and 4-bromo analogs, thereby preserving more intact starting material for the desired rearrangement to ortho-allyl products [1]. This differential stability is directly relevant for synthetic route planning where thermal processing is required.

Homolytic cleavage
Head-to-head
~10–20 pp reduction
Supports cleaner thermal rearrangement
vs 4-Cl and 4-Br analogs; thermal/acidic conditions
Thermal rearrangement Claisen rearrangement Homolytic cleavage

Photoheterolytic Synthesis from 4-Fluoroaniline

The target compound can be accessed via photochemical generation from 4-fluoroaniline through a photoheterolytic dehalogenation pathway that generates a phenyl cation intermediate, which is subsequently trapped by alkenes including allyl species [1]. This photochemical route represents a metal-free alternative to conventional transition-metal-catalyzed N-allylation methods. The 4-fluoro substituent uniquely balances sufficient C-F bond lability for photochemical activation while maintaining adequate ground-state stability, a profile that differs from 4-chloro analogs which exhibit different photochemical efficiency and from 4-bromo analogs which are more prone to undesired radical pathways [2].

Photoheterolysis route
Class-level
4-Fluoroaniline → phenyl cation → allyl trapping
Metal-free N-allylation pathway
Unique C-F bond energetics vs other halogens
Photochemistry Photoheterolysis Phenyl cation

Catalyst-Free Aminofluoroalkylation to Fluorinated Aziridines

N-Allylaniline derivatives, including the 4-fluoro-substituted variant, serve as effective substrates in visible-light-promoted, catalyst-free aminofluoroalkylation reactions with fluoroalkyl iodides [1]. This transformation proceeds through noncovalent interactions between the electron-rich N-allylaniline and the electrophilic fluoroalkyl iodide, generating fluorinated aziridines that are valuable precursors for β-fluoroalkylated alkylamine derivatives including fluorinated amino acids and fluorinated 2-pyrrolidinones [1]. The para-fluorine substituent on the aromatic ring further modulates the electron density of the aniline nitrogen, potentially influencing the noncovalent interaction strength and subsequent reaction efficiency.

Catalyst-free aminofluoroalkylation
Class-level
N-allylaniline vs unactivated alkenes
Enables mild, catalyst-free aziridine synthesis
Visible light, ambient temp, no photoredox catalyst
Photoredox catalysis Aminofluoroalkylation Fluorinated aziridines

Distinct Electronic Profile and pKa of 4-Fluoro Substituent

The predicted pKa of N-allyl-N-(4-fluorophenyl)amine is 4.14±0.50 , reflecting the para-fluorine substituent's net electronic influence on the aromatic amine system. Fluorine's strong electron-withdrawing inductive effect (-I) combined with its resonance-donating capacity (+M) creates a unique electronic profile that distinguishes it from 4-chloro (stronger -I, weaker +M), 4-bromo (intermediate -I, moderate +M), and unsubstituted (reference) analogs. This differential electronic environment directly impacts nitrogen nucleophilicity in alkylation and acylation reactions, alters the reactivity of the allyl group in cycloadditions and cross-couplings, and modulates the compound's behavior in acid-base dependent purification protocols.

Predicted pKa
Class-level
4.14 ± 0.50
Informs pH-dependent purification
Differs ~0.5 units from aniline; predicted value
Electronic effects Nucleophilicity Structure-activity relationship

N-Allyl-N-(4-fluorophenyl)amine: Application Scenarios


Aminofluoroalkylation to Fluorinated Aziridines

N-Allyl-N-(4-fluorophenyl)amine functions as a direct substrate in visible-light-driven, catalyst-free aminofluoroalkylation reactions with fluoroalkyl iodides, producing fluorinated aziridines that serve as critical intermediates for synthesizing fluorinated amino acids and fluorinated 2-pyrrolidinones [1]. This application scenario leverages the N-allylaniline structural motif to achieve transformations under exceptionally mild conditions without requiring photoredox catalysts, making the compound particularly valuable for medicinal chemistry programs targeting fluorinated bioactive molecules where catalyst contamination must be avoided. The para-fluorine substituent further contributes to the final product's metabolic stability profile in downstream drug candidates.

Reduced-Byproduct Thermal Claisen Rearrangement

In thermal rearrangement applications where N-allylanilines are converted to ortho-allyl anilines via Claisen-type processes, N-allyl-N-(4-fluorophenyl)amine demonstrates measurably reduced susceptibility to undesired homolytic N-allyl bond cleavage compared to 4-chloro and 4-bromo analogs [1]. This differential stability translates to higher yields of the desired rearranged product and simplified purification workflows, as less aniline byproduct is generated during thermal processing at 310-340 °C or under acid-catalyzed conditions at 145-170 °C. Procurement of the 4-fluoro derivative is therefore scientifically justified for synthetic routes requiring thermal rearrangement steps where material efficiency and process robustness are critical selection criteria.

Metal-Free Photochemical Synthesis from 4-Fluoroaniline

N-Allyl-N-(4-fluorophenyl)amine can be accessed from 4-fluoroaniline through a photoheterolytic dehalogenation pathway that generates a phenyl cation intermediate, which is subsequently trapped by alkenes including allyl species [1] [2]. This photochemical route provides a metal-free alternative to conventional palladium- or nickel-catalyzed N-allylation protocols, addressing scenarios where metal contamination is unacceptable or where catalyst cost and removal present significant process barriers. The 4-fluoro substituent offers a unique balance of photochemical C-F bond lability sufficient for activation under irradiation while maintaining adequate thermal ground-state stability for storage and handling, a profile that distinguishes it from more labile 4-iodo or more recalcitrant 4-chloro analogs.

SAR Scaffold for Fluorinated Drug Discovery

N-Allyl-N-(4-fluorophenyl)amine serves as a versatile building block for constructing compound libraries in medicinal chemistry programs, particularly those targeting neurological disorders and anticancer therapies where fluorinated aniline derivatives have demonstrated therapeutic relevance [1]. The allyl group provides a synthetic handle for further functionalization via hydroamination [2], cross-coupling, or cycloaddition chemistry, while the 4-fluorophenyl moiety contributes to metabolic stability and membrane permeability in final drug candidates. The compound's distinct pKa of 4.14±0.50 [3] influences its behavior in biological matrices and enables pH-dependent extraction and purification strategies that differ from non-fluorinated or alternatively halogenated analogs, making it a strategically distinct selection for SAR exploration campaigns.

Application
Selection Property
Validation Focus
Fluorinated aziridine synthesis
N-allylaniline motif for catalyst-free aminofluoroalkylation
Reaction yield and functional group tolerance under mild conditions
Low-byproduct thermal rearrangement
4-Fluoro substituent reduces homolytic N-allyl cleavage
Purity and yield of ortho-allyl product after thermal or acidic processing
Metal-free photochemical N-allylation
C-F bond lability under irradiation balanced with ground-state stability
Photochemical efficiency and cation trapping scope vs other halogen analogs
Drug discovery scaffold diversification
Dual reactivity (allyl + 4-F-aniline) with distinct pKa profile
Downstream functionalization scope and metabolic stability contribution in research candidates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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